3-Chloro-2-fluoro-DL-phenylglycine

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

3-Chloro-2-fluoro-DL-phenylglycine (CAS 1042665-36-0) is a racemic, non-proteinogenic α-amino acid featuring a specific 2-fluoro, 3-chloro substitution pattern. This dual-halogen orientation is NOT functionally interchangeable with positional isomers (e.g., 3-chloro-4-fluoro-DL-phenylglycine) or mono-halogenated analogs—substituting without empirical validation risks altered binding, activity, or chiral separation performance. Applications include SAR campaigns probing halogen bonding and metabolic stability, chiral resolution method development, and peptidomimetic design. Choose this precise building block to ensure experimental reproducibility in enzyme inhibitor and receptor binding studies.

Molecular Formula C8H7ClFNO2
Molecular Weight 203.6 g/mol
CAS No. 1042665-36-0
Cat. No. B3076944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-DL-phenylglycine
CAS1042665-36-0
Molecular FormulaC8H7ClFNO2
Molecular Weight203.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C(C(=O)O)N
InChIInChI=1S/C8H7ClFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
InChIKeyZIVKCKDAFNYYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluoro-DL-phenylglycine CAS 1042665-36-0: Chemical Identity and Procurement-Relevant Specifications


3-Chloro-2-fluoro-DL-phenylglycine (CAS 1042665-36-0; IUPAC: 2-amino-2-(3-chloro-2-fluorophenyl)acetic acid) is a halogenated, non-proteinogenic α-amino acid derivative with the molecular formula C₈H₇ClFNO₂ and a molecular weight of 203.6 g/mol . This compound features a phenylglycine scaffold bearing both chlorine at the meta (3-) position and fluorine at the ortho (2-) position relative to the α-carbon attachment point . It is commercially available as a racemic (DL) mixture from multiple specialized chemical suppliers, typically at purities of ≥95% . The presence of dual halogen substituents in a specific 2-fluoro, 3-chloro orientation distinguishes this building block from mono-halogenated phenylglycine analogs and positional isomers, conferring distinct physicochemical properties that affect lipophilicity, electronic distribution, and potential molecular recognition in synthetic and biochemical applications [1].

Why 3-Chloro-2-fluoro-DL-phenylglycine Cannot Be Substituted with Other Halogenated Phenylglycine Analogs


The specific 2-fluoro, 3-chloro substitution pattern of 3-Chloro-2-fluoro-DL-phenylglycine is not functionally interchangeable with positional isomers (e.g., 3-chloro-4-fluoro-DL-phenylglycine, CAS 261762-99-6) or mono-halogenated analogs (e.g., 2-fluoro-DL-phenylglycine, CAS 2343-27-3; 3-chlorophenylglycine). Systematic studies of halogenated phenylglycine derivatives demonstrate that both the nature of the halogen substituents and their ring positions profoundly influence molecular properties: chlorine introduces substantial steric bulk and strong electron-withdrawing inductive effects, while fluorine contributes high electronegativity with minimal steric perturbation, together modulating lipophilicity, metabolic stability, and protein-ligand binding interactions in a position-dependent manner [1]. In enzyme inhibition contexts, the binding modes of phenylglycine-based inhibitors are significantly altered by the specific substitution pattern on the aromatic ring, with different halogen arrangements yielding distinct affinity and selectivity profiles [2]. Substituting an analog with a different halogenation pattern without empirical validation therefore carries a material risk of altering synthetic outcomes, biological activity, or separation performance in chiral resolution workflows.

Quantitative Evidence Supporting Scientific Selection of 3-Chloro-2-fluoro-DL-phenylglycine Over Analogs


Substitution Pattern Differentiation: 2-Fluoro,3-Chloro Versus 3-Chloro,4-Fluoro Positional Isomer

3-Chloro-2-fluoro-DL-phenylglycine (CAS 1042665-36-0) is structurally distinct from its positional isomer 3-chloro-4-fluoro-DL-phenylglycine (CAS 261762-99-6) . The target compound places fluorine ortho (2-position) and chlorine meta (3-position) to the α-carbon, whereas the isomer places chlorine meta and fluorine para (4-position). This positional difference alters the electronic and steric environment around the α-amino acid moiety, which in studies of halogenated phenylglycine derivatives has been shown to affect binding interactions with biological targets [1]. Research on phenylglycine phosphonate inhibitors demonstrates that the specific substitution pattern on the aromatic ring directly influences inhibitory potency and binding mode [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Dual Halogenation Advantage: 3-Chloro-2-fluoro-DL-phenylglycine Versus Mono-Halogenated Phenylglycine Analogs

3-Chloro-2-fluoro-DL-phenylglycine contains two distinct halogen substituents, whereas mono-halogenated analogs such as 2-fluoro-DL-phenylglycine (CAS 2343-27-3) and 3-chlorophenylglycine bear only a single halogen . Research on halogenated phenylglycine derivatives demonstrates that fluorine and chlorine contribute different and complementary properties to molecular recognition: fluorine enhances metabolic stability and modulates electronic distribution through strong inductive effects, while chlorine provides increased lipophilicity, enhanced steric bulk, and the capacity for halogen bonding interactions [1]. Studies of phenylglycine-based enzyme inhibitors indicate that halogen substitution patterns influence inhibitory activity against aminopeptidases, with different halogen arrangements yielding distinct activity profiles [2]. The combination of both halogen types in a single scaffold provides a broader range of potential non-covalent interactions than either halogen alone.

Medicinal Chemistry Drug Discovery Halogen Bonding

Chiral Separation Relevance: 3-Chlorophenylglycine Core as a Validated Chiral Resolution Scaffold

The 3-chlorophenylglycine core (present in 3-chloro-2-fluoro-DL-phenylglycine) has been extensively characterized in chiral extraction studies using diphosphine ligands. A key study demonstrated that Mandyphos-Pd achieved a separation factor (α) of 2.64 for enantioseparation of 3-chlorophenylglycine enantiomers [1]. More recently, urea/thiourea-functionalized BPPFA ligands (UT-BPPFA) achieved a separation factor (α) of 12.14 for 3-chlorophenylglycine under optimized conditions [2]. The additional 2-fluoro substituent in 3-chloro-2-fluoro-DL-phenylglycine is expected to further influence enantioselective recognition through electronic modulation of the aromatic ring and potential participation in halogen bonding during the chiral recognition process.

Chiral Separation Enantioselective Extraction Analytical Chemistry

Primary Research and Industrial Application Scenarios for 3-Chloro-2-fluoro-DL-phenylglycine


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration of Halogenated Amino Acid Derivatives

3-Chloro-2-fluoro-DL-phenylglycine serves as a dual-halogenated amino acid building block for SAR campaigns exploring the impact of specific 2-fluoro, 3-chloro substitution on target binding and physicochemical properties. Its distinct substitution pattern enables direct comparison with positional isomers (e.g., 3-chloro-4-fluoro-DL-phenylglycine) and mono-halogenated analogs to delineate the contributions of ortho-fluorine versus para-fluorine positioning, as well as the additive effects of chlorine in modulating lipophilicity and halogen bonding potential . This compound is particularly relevant for programs where fluorine-mediated metabolic stabilization is desired alongside chlorine-enabled halogen bonding interactions, as documented in broader halogenated phenylglycine derivative research [4].

Enzyme Inhibitor Design: Probing Aminopeptidase and Related Hydrolase Active Sites

The phenylglycine scaffold is a validated core structure for designing inhibitors of aminopeptidases and related proteolytic enzymes . 3-Chloro-2-fluoro-DL-phenylglycine provides a halogenated amino acid framework that can be incorporated into inhibitor pharmacophores to evaluate how dual halogen substitution affects binding affinity and selectivity. Systematic studies of halogenated phenylglycine phosphonate analogs demonstrate that substitution patterns on the aromatic ring significantly influence inhibitory potency against porcine aminopeptidase N and related enzymes, with the binding mode being sensitive to the specific halogen arrangement [4]. The 2-fluoro, 3-chloro pattern offers a unique steric and electronic profile for exploring enzyme active site complementarity.

Chiral Separation Method Development: Reference Substrate for Enantioselective Extraction Optimization

The 3-chlorophenylglycine core has been extensively characterized as a model substrate for developing and validating chiral extraction methodologies using diphosphine ligands . 3-Chloro-2-fluoro-DL-phenylglycine extends this utility by introducing an additional 2-fluoro substituent that modifies the electronic character of the aromatic ring, making it a useful test substrate for probing the sensitivity of chiral recognition mechanisms to electronic effects. The established separation factor (α) of 12.14 for 3-chlorophenylglycine with UT-BPPFA ligands [4] provides a performance benchmark for evaluating the impact of the 2-fluoro substituent on enantioselective binding during method development and optimization.

Synthetic Intermediate: Building Block for Peptidomimetics and Non-Proteinogenic Peptide Synthesis

As a non-proteinogenic α-amino acid, 3-Chloro-2-fluoro-DL-phenylglycine is suitable for incorporation into peptidomimetics and modified peptides where the phenylglycine scaffold confers conformational constraints distinct from proteinogenic amino acids . The presence of the 2-fluoro substituent ortho to the α-carbon introduces proximity-dependent electronic effects that can influence the pKa of the amino group and the stability of adjacent amide bonds, while the 3-chloro substituent provides a handle for potential cross-coupling reactions or further derivatization. The dual-halogenation pattern may be exploited to modulate the pharmacokinetic properties of peptide-based therapeutics, consistent with established medicinal chemistry strategies employing halogenated phenylglycine residues [4].

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